molecular formula C10H6F3IO2 B1608008 4-Iodobenzoyltrifluoroacetone CAS No. 685892-12-0

4-Iodobenzoyltrifluoroacetone

Cat. No. B1608008
M. Wt: 342.05 g/mol
InChI Key: WQZPOILFJNUXJE-UHFFFAOYSA-N
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Description

4-Iodobenzoyltrifluoroacetone, also known as IBTA, is an organic compound that has a molecular formula of C10H5F3O2I. It is a yellow crystalline powder that is commonly used in scientific research applications. IBTA is a versatile compound that can be used as a precursor in the synthesis of other compounds.

Scientific Research Applications

Fluorescent Probes

  • Summary of the Application: 4-Iodobenzoyltrifluoroacetone is used in the design and synthesis of fluorescent probes . These probes are sensitive, selective, and non-toxic, making them indispensable tools for a broad range of biological applications .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found. However, the process generally involves the rational design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
  • Results or Outcomes: The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .

Fluorescence Cell Imaging

  • Summary of the Application: 4-Iodobenzoyltrifluoroacetone is used in the synthesis of fluorescent probes for fluorescence cell imaging . These probes are used to image lipid droplets in cancer cells .
  • Methods of Application or Experimental Procedures: A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents in the 4-position was synthesized and photophysically characterized in various solvents .
  • Results or Outcomes: Three compounds emerged as excellent fluorescent probes for imaging lipid droplets in cancer cells . A correlation between their high lipophilicity and lipid droplet specificity could be found, with log P ≥ 4 being characteristic for lipid droplet accumulation .

Digital Microfluidics

  • Summary of the Application: While the specific use of 4-Iodobenzoyltrifluoroacetone in digital microfluidics (DMF) was not detailed in the sources I found, DMF is an innovative technology used for precise manipulation of liquid droplets .
  • Methods of Application or Experimental Procedures: Among the key components of DMF, the driving electrode plays a role in facilitating droplet generation, transportation, splitting, merging, and mixing .
  • Results or Outcomes: This technology has garnered significant attention in both industrial applications and scientific research due to its unique advantages .

Unmanned Aircraft Systems

  • Summary of the Application: While the specific use of 4-Iodobenzoyltrifluoroacetone in Unmanned Aircraft Systems (UAS) was not detailed in the sources I found, UAS have evolved rapidly over the past decade driven primarily by military uses, and have begun finding application among civilian users for earth sensing reconnaissance and scientific data collection purposes .
  • Methods of Application or Experimental Procedures: Among UAS, promising characteristics are long flight duration, improved mission safety, flight repeatability due to improving autopilots, and reduced operational costs when compared to manned aircraft .
  • Results or Outcomes: This technology has garnered significant attention in both industrial applications and scientific research due to its unique advantages .

Imidazol-4-ones

  • Summary of the Application: Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . This heterocyclic structural motif is also found naturally occurring in the body .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the sources I found. However, the process generally involves the rational design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
  • Results or Outcomes: The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts .

properties

IUPAC Name

4,4,4-trifluoro-1-(4-iodophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3IO2/c11-10(12,13)9(16)5-8(15)6-1-3-7(14)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZPOILFJNUXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374759
Record name 4-Iodobenzoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodobenzoyltrifluoroacetone

CAS RN

685892-12-0
Record name 4,4,4-Trifluoro-1-(4-iodophenyl)-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685892-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzoyltrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 685892-12-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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